molecular formula C16H19N3O5 B2756279 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868965-09-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2756279
CAS No.: 868965-09-7
M. Wt: 333.344
InChI Key: PRYRCSXBUVGRON-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl oxalate.

    Linking the Moieties: The benzodioxole and piperazine moieties are linked through an acetamide bond, which can be formed by reacting the benzodioxole derivative with an acyl chloride derivative of the piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups in the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives at the acetamide linkage.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound may modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole moiety and a piperazine ring linked through an acetamide bond is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-2-18-5-6-19(16(22)15(18)21)9-14(20)17-8-11-3-4-12-13(7-11)24-10-23-12/h3-4,7H,2,5-6,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYRCSXBUVGRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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